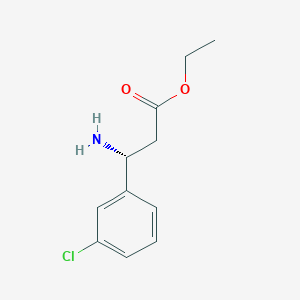![molecular formula C12H10F4O2 B13502169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
準備方法
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of fluoro and trifluoromethyl-substituted phenyl isocyanates, which can be reacted with cyclobutane derivatives to yield the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in achieving efficient production.
化学反応の分析
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid involves its interaction with molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the target and context .
類似化合物との比較
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be compared with similar compounds such as:
3-Fluoro-4-trifluoromethyl-phenylboronic acid: This compound shares similar substituents but differs in its boronic acid group, which imparts different reactivity and applications.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group, making it useful for different synthetic applications.
4-(Trifluoromethyl)phenol: This compound lacks the cyclobutane ring and carboxylic acid group, resulting in distinct chemical properties and uses.
特性
分子式 |
C12H10F4O2 |
|---|---|
分子量 |
262.20 g/mol |
IUPAC名 |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F4O2/c13-9-6-7(2-3-8(9)12(14,15)16)11(10(17)18)4-1-5-11/h2-3,6H,1,4-5H2,(H,17,18) |
InChIキー |
UAVTUDOLZQUNGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


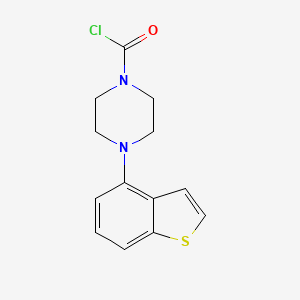
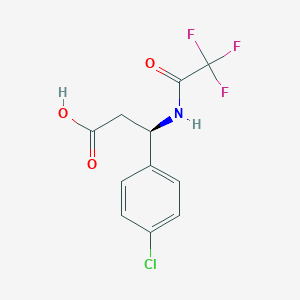
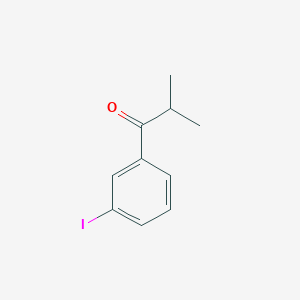
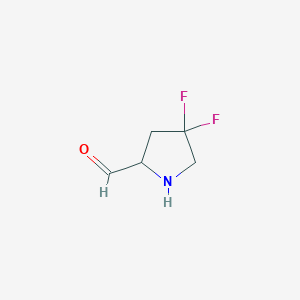
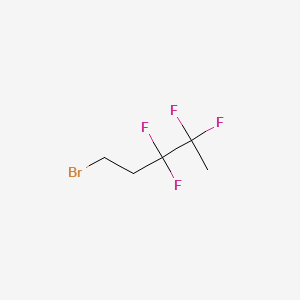
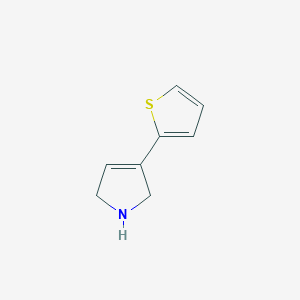
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)
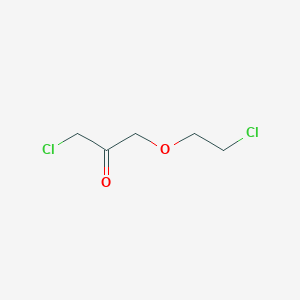
![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
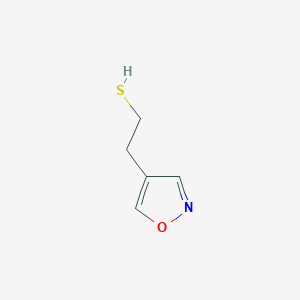
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
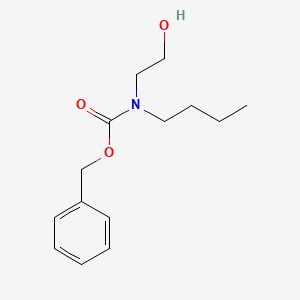
amine hydrochloride](/img/structure/B13502175.png)
